2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Overview
Description
Typically, compounds like this are part of the larger family of organic compounds known as esters . They are characterized by a carbonyl adjacent to an ether linked to an aromatic ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Wohl-Ziegler reaction or the Schotten-Baumann amide formation . These reactions involve the use of reagents like N-Bromosuccinimide or Bromoacetyl chloride .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography . This allows for the determination of the positions of atoms within the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For example, the bromine atom might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include determining the compound’s molecular weight, melting point, boiling point, and solubility in various solvents .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related bromophenol derivatives have been explored, indicating the interest in brominated compounds for their unique properties and potential applications. For example, new nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated potent radical scavenging activity, suggesting antioxidant applications (Li et al., 2012).
Antimicrobial and Antitumor Activity
- Compounds synthesized from brominated precursors, such as 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, have been evaluated for antimicrobial activity, showing significant effects (Viveka et al., 2013). Similarly, derivatives of brominated compounds have been investigated for antitumor activities, highlighting the potential of brominated compounds in developing new therapeutic agents.
Organic Synthesis Methodologies
- Innovative methodologies in organic synthesis involving brominated compounds, such as the palladium-catalyzed α-oxidation of aromatic ketones to prepare 2-(2-methylphenyl)-2-oxoethyl acetates, have been reported, demonstrating the role of brominated compounds in facilitating novel synthetic routes (Chen et al., 2016).
Pharmaceutical Impurity Identification
- The identification and synthesis of impurities in pharmaceutical compounds, such as Repaglinide, underline the importance of understanding the chemical behavior of related brominated compounds in the context of drug purity and safety (Kancherla et al., 2018).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with such compounds would depend on their specific chemical structure. Typically, safety data sheets (SDS) are used to communicate information about the hazards of chemical products, and include information such as physical and chemical properties, health effects, first aid measures, storage, and disposal considerations .
Future Directions
Properties
IUPAC Name |
[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-3-24-15-7-5-14(6-8-15)11-19(23)25-12-18(22)21-17-9-4-13(2)10-16(17)20/h4-10H,3,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSZNZQVQFIDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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